molecular formula C8H9NO3 B6145421 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid CAS No. 2168128-73-0

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid

Cat. No. B6145421
CAS RN: 2168128-73-0
M. Wt: 167.2
InChI Key:
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Description

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid (3-POCA) is an important organic compound belonging to the class of oxetanes. It is a colorless liquid with a melting point of -7.6 °C and a boiling point of 89.8 °C. It is soluble in water and ethanol and is used in a wide variety of applications, ranging from industrial to scientific research. 3-POCA is a versatile compound, with a wide range of uses in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is used in a wide range of scientific research applications. It is used as a starting material for the synthesis of various organic compounds, such as pyrrolidines and pyrrolidinones. It is also used in the synthesis of drugs, such as the anticonvulsant drug levetiracetam. It is also used in the synthesis of fluorescent probes, such as the fluorescent probe BODIPY.

Mechanism of Action

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is an organic compound that can be used as a starting material for the synthesis of various organic compounds. It is used as a building block for the synthesis of pyrrolidines and pyrrolidinones. The reaction of 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid with an appropriate nucleophile, such as an amine, results in the formation of a pyrrolidine or pyrrolidinone. The reaction involves the attack of the nucleophile on the electrophilic carbon atom of the 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid molecule.
Biochemical and Physiological Effects
3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is a versatile compound that has many biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Inhibition of COX-2 can reduce inflammation and pain associated with conditions such as arthritis. 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is also known to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in DNA replication and repair. Inhibition of DHFR can lead to cell death, which can be beneficial in the treatment of cancer.

Advantages and Limitations for Lab Experiments

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is a useful compound for laboratory experiments due to its low cost and availability. It is also easy to synthesize and can be used in a wide variety of reactions. However, 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid is a highly reactive compound and can be hazardous if not handled properly. It is important to use appropriate safety precautions when working with 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid in the laboratory.

Future Directions

The potential of 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid for use in scientific research is vast. It can be used as a starting material for the synthesis of various organic compounds, such as pyrrolidines and pyrrolidinones. It can also be used in the synthesis of drugs, such as anticonvulsants and fluorescent probes. In addition, 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid can be used to study the biochemical and physiological effects of COX-2 and DHFR inhibition. Further research is needed to explore the potential of 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid for use in the synthesis of other organic compounds and for the development of new drugs.

Synthesis Methods

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid can be synthesized from the reaction of 1H-pyrrole with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent such as ethanol or water. The reaction produces 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid as the main product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid involves the reaction of 1-(1H-pyrrol-1-yl)ethanone with ethyl diazoacetate to form 3-(1H-pyrrol-1-yl)oxetan-3-ol, which is then oxidized to the desired carboxylic acid.", "Starting Materials": [ "1-(1H-pyrrol-1-yl)ethanone", "ethyl diazoacetate", "sodium hydride", "acetic acid", "sodium chlorite", "sodium bicarbonate", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 1-(1H-pyrrol-1-yl)ethanone in dry ethyl acetate and add sodium hydride. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add ethyl diazoacetate dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with acetic acid and extract the product with ethyl acetate.", "Step 4: Dry the organic layer with sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting 3-(1H-pyrrol-1-yl)oxetan-3-ol in acetic acid and add sodium chlorite. Stir the mixture at room temperature for 2 hours.", "Step 6: Quench the reaction with sodium bicarbonate and extract the product with ethyl acetate.", "Step 7: Dry the organic layer with sodium sulfate and concentrate under reduced pressure to obtain the desired 3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid." ] }

CAS RN

2168128-73-0

Product Name

3-(1H-pyrrol-1-yl)oxetane-3-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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